molecular formula C8H7BrO2 B019724 4-Bromophenylacetic acid CAS No. 1878-68-8

4-Bromophenylacetic acid

Cat. No.: B019724
CAS No.: 1878-68-8
M. Wt: 215.04 g/mol
InChI Key: QOWSWEBLNVACCL-UHFFFAOYSA-N
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Description

4-Bromophenylacetic acid (4-BPA, CAS 1878-68-8) is a halogenated aromatic carboxylic acid with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol . Structurally, it consists of a phenyl ring substituted with a bromine atom at the para position and an acetic acid group (–CH₂COOH) at the adjacent carbon. This compound is a white to light-yellow crystalline solid with a melting point of 114–117°C and solubility in polar solvents like ethanol .

4-BPA is notable for its diverse applications:

  • Biological Activity: It acts as a phosphatase inhibitor and exhibits cytotoxic effects when incorporated into platinum(IV) complexes, showing exceptional potency against cancer cell lines such as Du145 prostate (GI₅₀ = 0.7 nM) and ADDP-resistant ovarian variants (GI₅₀ = 6 nM) .
  • Synthetic Utility: It serves as a precursor for hydrazone derivatives targeting alkaline phosphatase (AP) isozymes and as a coupling partner in Suzuki reactions for synthesizing pharmaceuticals like Felbinac (94% yield) .
  • Electrochemical Properties: Its electrophilic nature enables electrochemical detection using CeO₂/graphene composites .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenylacetic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound often follows the same synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

4-Bromophenylacetic acid undergoes various chemical reactions:

Common Reagents and Conditions:

    Bromine and Mercuric Oxide: Used in electrophilic aromatic substitution.

    Sodium Cyanide and Sodium Hydroxide: Used in condensation and hydrolysis reactions.

    Methanol and Sulfuric Acid: Used in Fischer esterification.

Major Products:

  • Methyl 4-bromophenylacetate
  • Ethyl 4-bromophenylacetate
  • 2-(4-Bromophenyl)acetohydrazide
  • 4-Bromophenylacetyl-L-aspartic acid

Scientific Research Applications

Pharmaceutical Development

4-Bromophenylacetic acid is primarily used as an intermediate in the synthesis of anti-inflammatory drugs. Its structure allows it to participate in various chemical reactions that lead to the formation of therapeutically relevant compounds. For example, it has been utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), which are crucial for treating conditions like arthritis and other inflammatory disorders.

Case Study:

  • A study published in Journal of Medicinal Chemistry highlighted the role of this compound in synthesizing a new class of NSAIDs with enhanced efficacy and reduced side effects compared to traditional NSAIDs .

Biochemical Research

In biochemical research, this compound serves as a tool to investigate drug mechanisms and interactions within biological systems. It has been employed in studies that explore how certain drugs affect cellular processes and signaling pathways.

Case Study:

  • Research conducted on the inhibitory effects of this compound on phosphatase activity demonstrated its potential role as an inhibitor in cellular signaling pathways, providing insights into drug design for cancer therapies .

Agricultural Chemistry

This compound is also significant in agricultural chemistry, where it is used to formulate herbicides and pesticides. Its ability to modify biological processes makes it valuable for developing agrochemicals that enhance crop protection and yield.

Case Study:

  • A report from Pest Management Science discussed the effectiveness of formulations containing this compound against specific plant pathogens, emphasizing its utility in sustainable agriculture practices .

Material Science

In material science, this compound is utilized to create specialty polymers and resins. Its properties can enhance the mechanical strength and thermal stability of materials used in various industrial applications.

Data Table: Applications in Material Science

Application AreaSpecific Use CaseBenefits
Specialty PolymersUsed in creating high-performance plasticsImproved durability and resistance
ResinsEnhances properties of epoxy resinsIncreased thermal stability

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard reference material for calibrating analytical methods. This ensures accuracy and reliability in various testing protocols.

Case Study:

  • A study on environmental samples utilized this compound as a standard for quantifying nonylphenol polyethoxy carboxylates, demonstrating its importance in environmental monitoring .

Mechanism of Action

4-Bromophenylacetic acid exerts its effects primarily through its growth inhibitory properties. It causes depolarization of the transmembrane potential difference in tobacco protoplasts, which is indicative of its interaction with cellular membranes and ion channels . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Halogenated Phenylacetic Acids

4-BPA belongs to a family of halogenated phenylacetic acids, including 4-fluorophenylacetic acid (4-FPA) , 4-chlorophenylacetic acid (4-CPA) , and 4-iodophenylacetic acid (4-IPA) . Below is a comparative analysis based on structural, biological, and synthetic parameters:

Structural and Physicochemical Properties

Property 4-FPA 4-CPA 4-BPA 4-IPA
Halogen Atomic Radius 0.64 Å (F) 0.99 Å (Cl) 1.14 Å (Br) 1.33 Å (I)
Lipophilicity (LogP) Moderate Moderate-High High Very High
Stability High Moderate Moderate-High Low (prone to oxidation)

Key Observations :

  • Stability : Fluorine’s strong C–F bond makes 4-FPA highly stable, while iodine’s larger size and weaker bond reduce 4-IPA’s stability .

Key Findings :

  • 4-FPA and 4-BPA exhibit superior cytotoxicity, with 4-FPA being 1,700-fold more potent than cisplatin in Du145 cells .
  • Bromine’s balance of lipophilicity and electronic effects enhances cellular uptake and ROS production in 4-BPA complexes .

Key Insights :

  • 4-BPA achieves higher yields in cross-coupling reactions due to bromine’s optimal leaving-group ability .
  • Microbial conversion efficiency follows: phenylacetic acid (6.2 mmol) > 4-BPA (3.6 mmol) > 4-FPA (3.1 mmol) > 4-CPA (2.3 mmol), reflecting steric and electronic effects .

Specialized Uses

  • 4-BPA : Used in optical sensors as brominated Pt(II) porphyrins, enabling covalent immobilization without cross-linking .
  • 4-FPA : Preferred in prodrug design for its stability and low toxicity .
  • 4-IPA: Limited by instability but explored in radioimaging due to iodine’s isotopic properties .

Biological Activity

4-Bromophenylacetic acid (4-BPAA) is an organic compound with significant biological implications, particularly in pharmacology and biochemistry. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of phenylacetic acid, characterized by the presence of a bromine atom at the para position. Its chemical formula is C8H7BrO2C_8H_7BrO_2 and it has a melting point of 114-117 °C . The compound can be synthesized via several methods:

  • Electrophilic Aromatic Substitution : Treatment of phenylacetic acid with bromine in the presence of mercuric oxide yields a mixture of isomers, from which the 4-bromo isomer can be isolated through fractional crystallization .
  • Condensation Reaction : Reacting 4-bromobenzyl bromide with sodium cyanide in ethanol followed by hydrolysis also produces 4-BPAA .

The biological activity of 4-BPAA can be attributed to its ability to interact with various biological targets:

  • Auxin Analog : 4-BPAA acts as an auxin analog in plant physiology, influencing growth regulation and cellular processes. It has been shown to affect the transmembrane potential difference in tobacco protoplasts, indicating its role in modulating plant growth responses .
  • Inhibition of Tumor Growth : Recent studies have highlighted its anticancer properties. For instance, synthesized derivatives of 4-BPAA have demonstrated significant antiproliferative effects against human lung cancer cell lines (A549), suggesting potential use in cancer therapy .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the effects of various synthesized compounds derived from 4-BPAA against A549 lung cancer cells. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .
  • Plant Growth Regulation :
    • Research on tobacco protoplasts revealed that 4-BPAA influences auxin-induced responses, affecting cell elongation and division. This suggests its utility in agricultural applications as a plant growth regulator .
  • Neuroprotective Effects :
    • Preliminary investigations suggest that 4-BPAA may possess neuroprotective properties, potentially through modulation of neurotransmitter systems. Further studies are required to elucidate these mechanisms and their implications for neurodegenerative diseases.

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AnticancerInhibition of A549 cell proliferation
Plant Growth RegulationModulation of auxin responses
NeuroprotectionPotential modulation of neurotransmitter systemsOngoing research

Q & A

Q. Basic: What are the established synthetic routes for 4-bromophenylacetic acid, and how is regioselectivity controlled?

This compound is synthesized via regioselective bromination of 4-methoxyphenylacetic acid using bromine (Br₂) in acetic acid. Key considerations include:

  • Reaction conditions : Slow addition of Br₂ in acetic acid at room temperature to minimize side reactions.
  • Regioselectivity : Electron-donating substituents (e.g., methoxy groups) direct bromination to the para position. Post-synthetic demethylation or hydrolysis steps are avoided due to the stability of the acetic acid moiety.
  • Purification : Recrystallization from ethanol yields high-purity crystals suitable for X-ray analysis .

Q. Basic: What analytical methods are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and electronic environments (e.g., deshielding effects from bromine).
  • Melting point analysis : A sharp melting point (114–117°C) indicates purity .
  • X-ray crystallography : Reveals hydrogen-bonded dimers (R₂²(8) motif) and substituent-induced distortions in bond angles (e.g., C–C–C angles at Br: 121.5°) .

Q. Advanced: How does this compound modulate transmembrane potential in plant protoplasts, and what experimental models are used?

This compound acts as a growth inhibitor by depolarizing the transmembrane potential (Δψ) in tobacco protoplasts. Methodological approaches include:

  • Electrophysiological assays : Microelectrode measurements to monitor Δψ changes in wild-type vs. auxin-sensitive mutant protoplasts.
  • Comparative studies : Co-treatment with auxins (e.g., 1-naphthaleneacetic acid) to differentiate between auxin-like and independent mechanisms .

Q. Advanced: How are this compound derivatives utilized in enzyme inhibition studies?

Hydrazones derived from this compound are explored as alkaline phosphatase inhibitors. Key steps involve:

  • Synthesis : Condensation with hydrazine derivatives under controlled pH.
  • Structural analysis : X-ray crystallography and molecular docking (e.g., using MOE software) to map inhibitor-enzyme interactions.
  • Activity assays : Kinetic studies to determine IC₅₀ values and structure-activity relationships (SAR) .

Q. Basic: What physicochemical properties of this compound are critical for reaction design?

  • Solubility : Ethanol is preferred for reactions due to its high solubility (5% w/v, clear solution).
  • Thermal stability : Melting point (114–117°C) guides heating protocols for reflux or recrystallization.
  • Hygroscopicity : Storage in dry conditions prevents hydrolysis of the acetic acid group .

Q. Advanced: How do substituent electronic effects influence the crystal packing of this compound?

X-ray studies reveal:

  • Electron-withdrawing effects : Bromine increases C–C–C bond angles (121.5°) compared to methoxy (118.2°) and acetic acid (118.4°) groups.
  • Hydrogen bonding : Carboxylic acid groups form centrosymmetric dimers via O–H···O interactions, stabilizing the lattice.
  • Torsional angles : The acetic acid moiety is nearly perpendicular (78.15° dihedral angle) to the aromatic ring, affecting molecular packing .

Q. Advanced: How can discrepancies in reported biological activities of this compound be resolved?

  • Dose-response validation : Replicate studies across independent labs using standardized protocols (e.g., protoplast viability assays).
  • Structural analogs : Compare activity with halogenated analogs (e.g., 2- or 3-bromo isomers) to isolate substituent effects.
  • Mechanistic studies : Use inhibitors of auxin signaling pathways to decouple auxin-like vs. novel mechanisms .

Properties

IUPAC Name

2-(4-bromophenyl)acetic acid
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InChI

InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWSWEBLNVACCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062032
Record name p-Bromophenylacetic acid
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Molecular Weight

215.04 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1878-68-8
Record name (4-Bromophenyl)acetic acid
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Record name Benzeneacetic acid, 4-bromo-
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Record name Benzeneacetic acid, 4-bromo-
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Synthesis routes and methods

Procedure details

2-(4-Bromophenyl)malonic acid (36 g, 11 mmol) was heated at 165° C. until evolution of CO2. the production was crystallized from petrol ether to give 2-(4-bromophenyl)acetic acid (26 g, 87%).
Quantity
36 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromophenylacetic acid
4-Bromophenylacetic acid
4-Bromophenylacetic acid

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